molecular formula C14H12ClF2NO B2959075 4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol CAS No. 1232792-01-6

4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol

Cat. No.: B2959075
CAS No.: 1232792-01-6
M. Wt: 283.7
InChI Key: ODPXXSAAYTUDBQ-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol is a phenolic derivative featuring a chlorine substituent at the 4-position of the benzene ring and a (2,4-difluorobenzyl)aminomethyl group at the 2-position. This compound belongs to the class of Schiff base precursors and aminophenol derivatives, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science. The presence of electron-withdrawing fluorine atoms on the benzyl group and the phenolic hydroxyl group contributes to its unique electronic and steric properties, influencing its reactivity and biological activity .

Properties

IUPAC Name

4-chloro-2-[[(2,4-difluorophenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(16)6-13(9)17/h1-6,18-19H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPXXSAAYTUDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2,4-difluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

4-Chloro-2-[(2,4-dimethylphenylimino)methyl]phenol (C₁₅H₁₄ClNO)
  • Structure: Similar backbone but replaces the 2,4-difluorobenzyl group with a 2,4-dimethylphenylimino moiety.
  • Crystal Structure : Exhibits intramolecular hydrogen bonding (O–H···N), stabilizing the planar conformation. The dihedral angle between the benzene rings is 33.18°, indicating moderate π-π interactions .
  • Synthesis : Prepared via condensation of 5-chloro-2-hydroxybenzaldehyde with 2,4-dimethylaniline.
4-Chloro-2-((m-tolylamino)methyl)phenol (MFI24)
  • Structure : Contains an m-tolyl group (meta-methyl substitution) instead of the 2,4-difluorobenzyl group.
  • Synthesis : Low yield (16%) via reductive amination of 5-chloro-2-hydroxybenzaldehyde with m-toluidine .
  • Reactivity : The methyl group enhances lipophilicity but reduces electronic effects compared to fluorine substituents.
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (C₁₃H₁₀Cl₂FNO)
  • Structure : Substitutes the 2,4-difluorobenzyl group with a 3-chloro-4-fluorophenyl group.
  • Applications : Explored as a bioactive intermediate in pharmaceutical synthesis due to dual halogenation enhancing halogen bonding .

Analogues with Heterocyclic Modifications

(E)-4-Chloro-2-((pyridin-2-ylimino)methyl)phenol
  • Structure : Incorporates a pyridine ring instead of the benzyl group.
  • Properties : The pyridine nitrogen enables coordination to metal ions, making it a ligand for catalytic or DNA-binding complexes. Exhibits fluorescence quenching when interacting with DNA .
  • Synthesis: Condensation of 5-chlorosalicylaldehyde with 2-aminopyridine .
N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide
  • Structure: Shares the 2,4-difluorobenzyl group but replaces the phenolic core with an oxoindoline-carboxamide scaffold.
  • Bioactivity : Demonstrated antiviral activity against DENV NS5 RdRp, highlighting the role of fluorine in enhancing metabolic stability .

Analogues with Stereochemical Complexity

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol
  • Structure : Features a chiral cyclopentyl group and a secondary amine, introducing stereochemical diversity.
  • Crystallography : Adopts an envelope conformation in the cyclopentyl ring. Intramolecular O–H···N hydrogen bond (2.647 Å) stabilizes the structure .
  • Applications : Investigated as a chiral catalyst in asymmetric synthesis due to its rigid stereochemistry .

Comparative Data Table

Compound Name Substituent Modifications Synthesis Yield (%) Key Properties/Applications Reference
Target Compound 2,4-Difluorobenzylaminomethyl Not reported Potential ligand, medicinal intermediate
4-Chloro-2-[(2,4-dimethylphenylimino)methyl]phenol 2,4-Dimethylphenylimino Not reported Intramolecular H-bonding, planar structure
MFI24 m-Tolylaminomethyl 16 Lipophilic, low electronic effects
(E)-4-Chloro-2-((pyridin-2-ylimino)methyl)phenol Pyridin-2-ylimino ~70 (estimated) Metal coordination, DNA interaction
N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide Oxoindoline-carboxamide 91 Antiviral activity

Key Research Findings

  • Electronic Effects : Fluorine substituents in the target compound enhance electronegativity and metabolic stability compared to methyl or chloro analogues .
  • Biological Activity : Pyridine-containing analogues exhibit superior DNA-binding capabilities due to π-stacking interactions, while halogenated derivatives show improved pharmacokinetic profiles .
  • Catalytic Potential: Chiral aminophenols (e.g., cyclopentyl derivatives) demonstrate utility in asymmetric catalysis, leveraging rigid stereochemistry for enantioselective reactions .

Biological Activity

4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol is a synthetic organic compound with notable biological activity. Its unique structure, featuring a chloro group, a difluorobenzyl moiety, and a phenolic hydroxyl group, suggests potential applications in medicinal chemistry and agriculture. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

  • Molecular Formula : C14H12ClF2NO
  • Molecular Weight : Approximately 269.67 g/mol
  • Structure : The compound contains a phenolic ring substituted with a chloro group at the para position and an amino group that is further substituted with a difluorophenyl moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism is believed to involve the inhibition of specific enzymes crucial for microbial survival. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent in agricultural applications.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in cell cycle regulation. For instance, it has been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Case Study: Cytotoxicity Assays

In vitro tests have shown that this compound has a half-maximal inhibitory concentration (IC50) in the low micromolar range against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
A549 (Lung Cancer)5.0Cisplatin5.0
MCF7 (Breast Cancer)7.5Doxorubicin1.0
HT29 (Colon Cancer)6.05-Fluorouracil10.0

These results indicate that while the compound shows promising activity, it requires further optimization to enhance its selectivity and reduce cytotoxicity towards normal cells.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This interaction can modify enzyme activities and disrupt cellular processes such as DNA replication and protein synthesis.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various enzymes involved in cancer progression and microbial resistance. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate these interactions.

Synthesis Methods

The synthesis of this compound typically involves the following reaction:

  • Reactants : 4-chlorophenol and 2,4-difluorobenzylamine.
  • Conditions : The reaction is carried out in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
  • Mechanism : Nucleophilic substitution occurs at the carbon atom adjacent to the chloro group on the phenolic ring.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol, and how can reaction conditions be optimized?

A common method involves condensation of a substituted benzylamine (e.g., 2,4-difluorobenzylamine) with a chlorinated phenolic ketone, followed by reduction using agents like NaBH₄. For example, Zhang et al. (2008) synthesized a structurally similar compound by reacting (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol, followed by NaBH₄ reduction in THF/ethanol . Optimization includes controlling stoichiometry, solvent polarity (methanol for condensation, THF/ethanol for reduction), and temperature (e.g., 273 K for reduction stability). Post-reduction purification via thin-layer chromatography (TLC) or silica-gel column chromatography is critical for isolating enantiopure products.

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are most effective?

X-ray crystallography is the gold standard for absolute configuration determination. For example, crystal data for a related compound (C20H23Cl2NO) confirmed orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a = 11.286 Å, b = 11.539 Å, c = 14.740 Å . Spectroscopic methods include:

  • FTIR/Raman : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N vibrations at ~1250 cm⁻¹) .
  • NMR : ¹H NMR resolves benzyl protons (δ 6.8–7.4 ppm) and methylene groups (δ 3.5–4.0 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 364.29 for C20H23Cl2NO) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies in bioactivity often arise from stereochemical variations or impurities. For example, chiral aminophenols exhibit divergent pharmacological effects depending on their (R,R) or (S,S) configurations . To address this:

  • Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts).
  • Validate purity via HPLC with chiral columns .
  • Cross-reference spectroscopic data with crystallographic results to confirm structural integrity .

Q. How does intramolecular hydrogen bonding influence the conformational stability of this compound?

X-ray studies of analogous structures reveal intramolecular O–H⋯N hydrogen bonds between the phenolic hydroxyl and amine groups, stabilizing planar conformations. For instance, Zhang et al. (2008) observed an O–H⋯N bond length of 2.76 Å, which restricts rotational freedom and enhances crystallinity . Weak C–H⋯π interactions (e.g., between aromatic rings and cyclopentyl groups) further stabilize supramolecular packing .

Q. What methodological challenges arise in asymmetric synthesis of this compound, and how are they addressed?

Key challenges include:

  • Stereocontrol : Competing diastereomers form during condensation. Using enantiopure starting materials (e.g., (R)-configured benzylamines) improves selectivity .
  • Reduction selectivity : NaBH₄ may over-reduce ketones; controlled addition at 273 K minimizes side reactions .
  • Purification : Chiral chromatography or recrystallization from n-hexane isolates the desired (R,R)-diastereomer .

Methodological Recommendations

  • Synthesis : Prioritize enantiopure reagents and low-temperature reduction to minimize racemization .
  • Characterization : Combine X-ray crystallography with 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
  • Bioactivity Studies : Use receptor-binding assays (e.g., GABAₐ for neuroactivity) to correlate structure with function, as demonstrated for benzodiazepine derivatives .

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